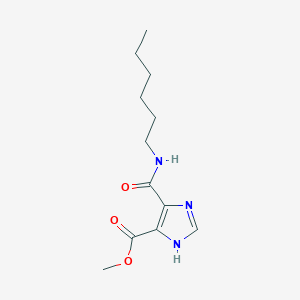
methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hexylcarbamoyl group at the 4-position and a methyl ester group at the 5-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction can be carried out under solventless microwave-assisted conditions to yield 4,5-disubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis protocols, including the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of functional materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate include other imidazole derivatives with different substituents at various positions on the ring. Examples include:
- 1H-imidazole-4-carboxamide
- 1H-imidazole-5-carboxylic acid
- 4,5-dimethyl-1H-imidazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62255-10-1 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-3-4-5-6-7-13-11(16)9-10(12(17)18-2)15-8-14-9/h8H,3-7H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
KVZFEUZDQNFCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(NC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















